(1-Oxoisoindolin-5-YL)boronic acid
CAS No.: 1346526-56-4
Cat. No.: VC8231385
Molecular Formula: C8H8BNO3
Molecular Weight: 176.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346526-56-4 |
|---|---|
| Molecular Formula | C8H8BNO3 |
| Molecular Weight | 176.97 g/mol |
| IUPAC Name | (1-oxo-2,3-dihydroisoindol-5-yl)boronic acid |
| Standard InChI | InChI=1S/C8H8BNO3/c11-8-7-2-1-6(9(12)13)3-5(7)4-10-8/h1-3,12-13H,4H2,(H,10,11) |
| Standard InChI Key | PHNVHDUWRDWRJL-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(C=C1)C(=O)NC2)(O)O |
| Canonical SMILES | B(C1=CC2=C(C=C1)C(=O)NC2)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of (1-oxoisoindolin-5-YL)boronic acid features a boronic acid group (-B(OH)) attached to the 5-position of a 1-oxoisoindoline ring. This arrangement confers distinct electronic and steric properties, facilitating interactions with biological targets and participation in diverse chemical reactions. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 176.97 g/mol | |
| Purity | ≥98% | |
| Storage Conditions | Ambient temperature |
The boronic acid group’s ability to form reversible covalent bonds with diols and nucleophiles underpins its utility in enzyme inhibition and molecular recognition. The isoindolinone core, a common motif in bioactive molecules, contributes to the compound’s stability and solubility in organic solvents.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route to synthesize (1-oxoisoindolin-5-YL)boronic acid involves palladium-catalyzed cross-coupling reactions. A typical procedure employs the Suzuki-Miyaura coupling between 5-bromo-1-oxoisoindoline and a boronic acid pinacol ester under inert conditions. Catalysts such as Pd(PPh) or Pd(dppf)Cl facilitate the formation of the carbon-boron bond, with yields exceeding 70% after purification via column chromatography.
Reaction Scheme:
Challenges in Scalability
Industrial production faces hurdles related to catalyst cost and boronic acid stability. Continuous flow reactors and immobilized palladium catalysts have been proposed to enhance efficiency. Additionally, optimizing reaction parameters (e.g., temperature, solvent polarity) mitigates decomposition pathways, ensuring consistent purity ≥98% .
Chemical Reactivity and Applications
Cross-Coupling Reactions
The compound’s boronic acid group enables versatile participation in Suzuki-Miyaura, Chan-Lam, and Petasis reactions. For instance, coupling with aryl halides yields biaryl structures prevalent in drug candidates. A comparative analysis of reactivity against analogous boronic acids reveals enhanced stability due to the electron-withdrawing oxoisoindolinone group.
Role in Medicinal Chemistry
Derivatives of (1-oxoisoindolin-5-YL)boronic acid exhibit promising bioactivities:
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Antimicrobial Activity: The compound inhibits β-lactamase enzymes, restoring the efficacy of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). Synergistic studies show a 4-fold reduction in ampicillin MIC (minimum inhibitory concentration) when co-administered.
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Anticancer Potential: Structural analogs demonstrate cytotoxicity against MCF-7 breast cancer cells (IC = 8.2 μM) via proteasome inhibition.
Mechanistic Insights into Biological Activity
Enzyme Inhibition
The boronic acid group forms reversible bonds with serine residues in enzyme active sites. For example, it competitively inhibits β-lactamase by mimicking the tetrahedral intermediate of β-lactam hydrolysis. Molecular docking studies reveal a binding affinity () of 0.45 μM for Klebsiella pneumoniae β-lactamase.
Anti-Inflammatory Effects
In murine models, derivatives reduce TNF-α and IL-6 levels by 60% at 10 mg/kg doses, likely through NF-κB pathway modulation.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor to kinase inhibitors and protease-targeted therapies. For example, its incorporation into velpatasvir analogs enhances hepatitis C virus NS5A inhibition.
Analytical and Material Science Uses
Functionalized polymers incorporating (1-oxoisoindolin-5-YL)boronic acid detect glucose levels in biosensors, leveraging diol-binding specificity.
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